

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminocyclohexanecarboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 4-aminocyclohexanecarboxylate
Cat. No.:	B065742

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist Introduction

Methyl 4-aminocyclohexanecarboxylate, a bifunctional molecule featuring a cyclohexane scaffold, serves as a pivotal building block in modern medicinal chemistry and organic synthesis. Its rigid, saturated ring system, combined with the presence of both a primary amine and a methyl ester, offers a unique three-dimensional structure and orthogonal reactivity. This guide provides a comprehensive exploration of the core physicochemical properties of **Methyl 4-aminocyclohexanecarboxylate**, encompassing both its free amine and hydrochloride salt forms, as well as its cis and trans isomers. Understanding these fundamental characteristics is paramount for its effective utilization in the design and development of novel therapeutics and other advanced materials. This document is structured to provide not only a repository of factual data but also to impart a deeper understanding of the interplay between the molecule's structure and its chemical behavior, thereby empowering researchers to leverage its full potential.

Chemical Identity and Molecular Structure

Methyl 4-aminocyclohexanecarboxylate is a cycloaliphatic amino acid ester. The presence of substituents on the cyclohexane ring at positions 1 and 4 gives rise to cis and trans stereoisomers, which exhibit distinct physical and chemical properties. The trans isomer is generally the more thermodynamically stable configuration due to the equatorial positioning of both the amino and methyl carboxylate groups, minimizing steric hindrance.

The free amine is a versatile nucleophile, while the methyl ester provides a site for hydrolysis or transesterification. The hydrochloride salt is often preferred for its improved handling characteristics and enhanced aqueous solubility.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	methyl 4-aminocyclohexane-1-carboxylate	PubChem[1]
Molecular Formula	C ₈ H ₁₅ NO ₂ (Free Amine)	PubChem[1]
C ₈ H ₁₆ ClNO ₂ (Hydrochloride Salt)	PubChem[2]	
Molecular Weight	157.21 g/mol (Free Amine)	PubChem[1]
193.67 g/mol (Hydrochloride Salt)	PubChem[2]	
CAS Number	62456-15-9 (Isomer mixture, Free Amine)	PubChem[1]
61367-07-5 (trans, Hydrochloride Salt)	ChemBK	
61367-16-6 (cis, Hydrochloride Salt)	chemBlink[3]	

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Methyl 4-aminocyclohexanecarboxylate** is essential for its application in synthesis, formulation, and

biological studies. These properties are summarized in the following tables, with a distinction made between the free amine and its hydrochloride salt, as well as the cis and trans isomers where data is available.

Table 2: Physical Properties

Property	Value	Form/Isomer	Source
Physical State	White crystal or crystalline powder	Hydrochloride Salt	ChemBK
Melting Point	140-142 °C	trans, Hydrochloride Salt	ChemBK
188 °C	cis, Hydrochloride Salt	TCI Chemicals	
Boiling Point	255.4 °C at 760 mmHg	Hydrochloride Salt	ChemBK
Flash Point	108.3 °C	Hydrochloride Salt	ChemBK

Table 3: Solubility Profile

Solvent	Solubility	Form/Isomer	Source
Water	Soluble	Hydrochloride Salt	ChemBK, Fisher Scientific[4]
Alcohols (e.g., Methanol, Ethanol)	Easily Soluble	Hydrochloride Salt	ChemBK
Ketones	Easily Soluble	Hydrochloride Salt	ChemBK
Polar Organic Solvents	Easily Soluble	Hydrochloride Salt	ChemBK

Table 4: Acidity and Lipophilicity

Property	Value	Notes	Source
pKa (predicted)	~9.5 - 10.5	Estimated for the protonated amino group. Experimental determination is recommended.	
LogP (predicted)	2.17920	For the hydrochloride salt, suggesting moderate lipophilicity.	ChemSrc[5]

Spectral Data and Structural Elucidation

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of **Methyl 4-aminocyclohexanecarboxylate** and for distinguishing between its cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectroscopy are powerful tools for elucidating the stereochemistry of the cyclohexane ring. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.[6][7]

- ^1H NMR: In the trans isomer, with both substituents in the equatorial position, the proton at C1 (methine proton adjacent to the ester) and the proton at C4 (methine proton adjacent to the amino group) are expected to appear as complex multiplets. The chemical shift of the methyl ester protons will be a singlet typically around 3.6-3.7 ppm. The cyclohexane ring protons will appear as a series of overlapping multiplets in the upfield region.
- ^{13}C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon bearing the substituent will have a different chemical shift depending on whether the substituent is axial or equatorial.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

- N-H stretch: A broad absorption in the region of 3300-3500 cm^{-1} is characteristic of the primary amine.
- C=O stretch: A strong, sharp absorption band around 1730-1750 cm^{-1} is indicative of the ester carbonyl group.
- C-O stretch: Absorptions in the 1100-1300 cm^{-1} region correspond to the C-O stretching of the ester.
- C-H stretch: Aliphatic C-H stretching vibrations will be observed below 3000 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) corresponding to the molecular weight of the free amine (157.21 g/mol). Common fragmentation pathways would involve the loss of the methoxy group (- OCH_3) or the entire ester group (- COOCH_3).

Stability and Reactivity

The stability and reactivity of **Methyl 4-aminocyclohexanecarboxylate** are dictated by its functional groups.

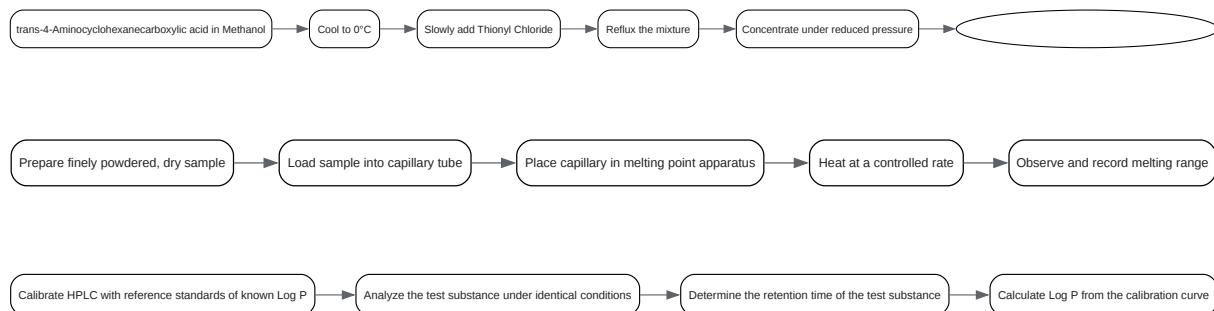
- Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 4-aminocyclohexanecarboxylic acid. The rate of hydrolysis is pH-dependent.
- Reactivity of the Amino Group: The primary amine is a good nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes to form amides and imines, respectively.
- Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, decomposition may occur. The hydrochloride salt is generally more thermally stable than the free amine.

Applications in Drug Development

The rigid cyclohexane scaffold of **Methyl 4-aminocyclohexanecarboxylate** is a valuable design element in medicinal chemistry. It allows for precise control over the spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets.

A notable application is its use as a key intermediate in the synthesis of Tranexamic Acid, an antifibrinolytic agent used to treat or prevent excessive blood loss.^{[8][9][10]} In this synthesis, the methyl ester of 4-aminomethylcyclohexanecarboxylic acid is a precursor that is subsequently hydrolyzed to the active pharmaceutical ingredient.

Furthermore, its bifunctional nature makes it an ideal starting material for the construction of diverse molecular libraries for drug discovery. The amino group can be functionalized to introduce various pharmacophores, while the ester can be modified or serve as a handle for further synthetic transformations.


Experimental Protocols

The following section outlines standardized methodologies for the determination of key physicochemical properties, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Synthesis of Methyl 4-aminocyclohexanecarboxylate Hydrochloride (trans-isomer)

This protocol describes a common method for the synthesis of the hydrochloride salt.^[11]

Workflow Diagram:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-aminocyclohexanecarboxylate | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16CINO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 61367-16-6, Methyl cis-4-aminocyclohexanecarboxylate hydrochloride, cis-4-Aminocyclohexanecarboxylic acid methyl ester hydrochloride - chemBlink [chemblink.com]
- 4. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 5. spectrabase.com [spectrabase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmacemica.com [derpharmacemica.com]
- 9. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminocyclohexanecarboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065742#physicochemical-properties-of-methyl-4-aminocyclohexanecarboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com